

Application Note: Analysis of 1,3,3,5-Tetrachloropentane in Environmental Samples

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Compound of Interest

Compound Name: 1,3,3,5-Tetrachloropentane

Cat. No.: B14692985

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Introduction

1,3,3,5-Tetrachloropentane is a chlorinated hydrocarbon that may be present in the environment due to industrial activities. Its chemical structure suggests persistence and potential toxicity, making its monitoring in environmental matrices such as water, soil, and sediment crucial. This document provides a detailed protocol for the extraction and quantification of **1,3,3,5-tetrachloropentane** in environmental samples using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established EPA methods and scientific literature for the analysis of similar chlorinated hydrocarbons.[1][2]

Analytical Approach

The analytical workflow involves sample collection and preservation, followed by extraction of **1,3,3,5-tetrachloropentane** from the sample matrix. A cleanup step is then employed to remove interfering co-extractives. Finally, the concentration of the target analyte is determined by gas chromatography coupled with mass spectrometry (GC-MS). Given the chlorinated nature of the compound, an electron capture detector (ECD) could also be utilized for high sensitivity, though MS provides greater selectivity and confirmation.[2][3] For enhanced sensitivity and selectivity with mass spectrometry, negative chemical ionization (NCI) is a powerful technique for halogenated compounds.[3]

Experimental Protocols

1. Sample Collection and Preservation

- **Water Samples:** Collect water samples in amber glass bottles with Teflon-lined caps. Preserve the samples by acidifying to a $\text{pH} < 2$ with hydrochloric acid (HCl) and store them at 4°C . Samples should be extracted within 14 days of collection.
- **Soil and Sediment Samples:** Collect soil and sediment samples in wide-mouthed glass jars with Teflon-lined lids. Store the samples at 4°C and extract them within 14 days. Prior to extraction, samples can be lyophilized (freeze-dried) to remove water.[\[1\]](#)

2. Sample Extraction

2.1 Water Samples: Liquid-Liquid Extraction (Based on EPA Method 3510)

- Allow the water sample (1 L) to reach room temperature.
- Pour the sample into a 2 L separatory funnel.
- Add a surrogate standard to the sample to monitor extraction efficiency.
- Add 60 mL of dichloromethane to the separatory funnel.
- Shake the funnel vigorously for 2 minutes with periodic venting.
- Allow the organic layer to separate from the aqueous phase.
- Drain the lower organic layer into a flask.
- Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane.
- Combine the three extracts.
- Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
- Exchange the solvent to hexane during the final concentration step.[\[2\]](#)

2.2 Soil and Sediment Samples: Ultrasonic Extraction (Based on EPA Method 3550)[\[1\]](#)

- Weigh 30 g of the homogenized sample into a beaker.
- Add a surrogate standard and mix thoroughly.
- Add 100 mL of a 1:1 mixture of acetone and dichloromethane.
- Place the beaker in an ultrasonic bath and sonicate for 3 minutes.[\[1\]](#)
- Decant the solvent into a collection flask.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts and concentrate to 1 mL using a K-D apparatus after solvent exchange to hexane.

3. Extract Cleanup (Based on EPA Method 3620)[\[2\]](#)

Cleanup may be necessary to remove interferences from the sample extract.[\[4\]](#)

- Prepare a chromatography column packed with 10 g of activated Florisil.[\[4\]](#)
- Pre-elute the column with 50 mL of hexane.
- Load the concentrated extract onto the column.
- Elute the column with 200 mL of 6% diethyl ether in hexane.
- Collect the eluate and concentrate it to a final volume of 1 mL.

4. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, DB-5ms or equivalent.
 - Inlet Temperature: 250°C.
 - Injection Mode: Splitless.

- Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI).
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
 - Ions for **1,3,3,5-Tetrachloropentane** (C₅H₈Cl₄, MW: 209.93 g/mol): Specific ions would need to be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion cluster and characteristic fragment ions resulting from the loss of HCl and chlorine radicals.

Data Presentation

The following tables summarize typical quantitative data that would be generated during method validation. These values are illustrative and should be determined experimentally for **1,3,3,5-tetrachloropentane**.

Table 1: Method Detection and Quantitation Limits

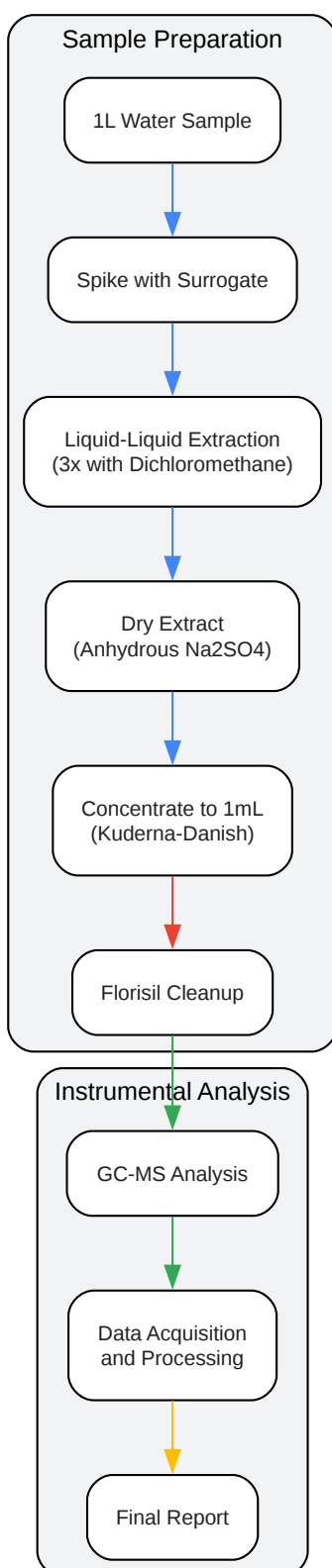
Parameter	Water	Soil/Sediment
Method Detection Limit (MDL)	0.1 µg/L	1 µg/kg
Limit of Quantitation (LOQ)	0.3 µg/L	3 µg/kg

Table 2: Accuracy and Precision

Matrix	Spiking Level	Average Recovery (%)	Relative Standard Deviation (%)
Water	1 µg/L	95	8
Soil	10 µg/kg	92	11

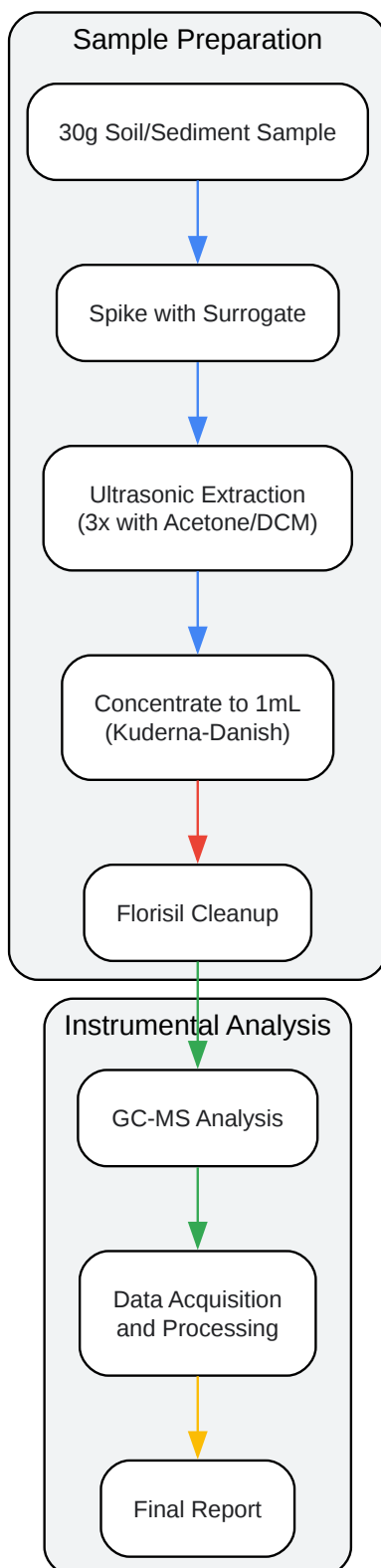
Visualizations

Diagram 1: Workflow for Analysis of **1,3,3,5-Tetrachloropentane** in Water Samples



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Caption: Water sample analysis workflow.

Diagram 2: Workflow for Analysis of **1,3,3,5-Tetrachloropentane** in Soil/Sediment Samples[Click to download full resolution via product page](#)

Caption: Soil/sediment sample analysis workflow.

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